N'-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features an anthracene moiety linked to a furan ring through a hydrazone linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from a suitable solvent such as methanol-chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the anthracene or furan rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophilic reagents for other substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Similar structure with an isoxazole ring instead of a furan ring.
Anthracene-9-carbaldehyde derivatives: Compounds with similar anthracene moiety but different functional groups attached.
Uniqueness
N’-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific combination of anthracene and furan rings linked through a hydrazone linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H18N2O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-20(15(2)26-14)22(25)24-23-13-21-18-9-5-3-7-16(18)12-17-8-4-6-10-19(17)21/h3-13H,1-2H3,(H,24,25)/b23-13+ |
InChI Key |
FTSYPPRMCUDOPC-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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